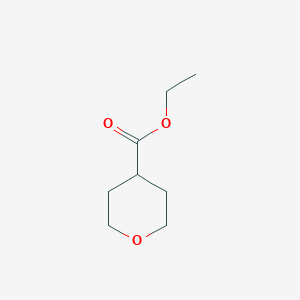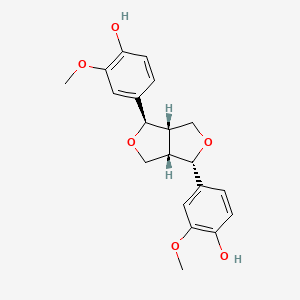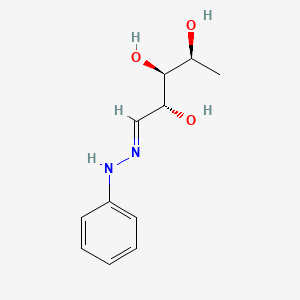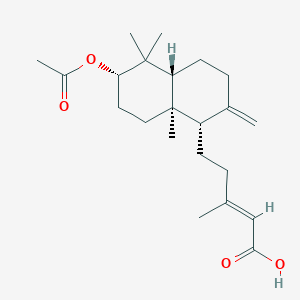
四氢吡喃-4-羧酸乙酯
概述
描述
Ethyl tetrahydropyran-4-carboxylate is an organic compound featuring a tetrahydropyran ring substituted with an ethyl ester group at the fourth position
科学研究应用
Ethyl tetrahydropyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug discovery and development, particularly for its potential therapeutic effects.
作用机制
Target of Action
Ethyl tetrahydropyran-4-carboxylate is a derivative of pyran, a six-membered oxygen-containing ring system . Pyran derivatives have been shown to exhibit a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . .
Mode of Action
It is known that pyran derivatives can interact with various biological targets due to their diverse biological properties .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyran derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
The compound’s molecular weight is 1582 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Given the diverse biological properties associated with pyran derivatives, it can be inferred that the compound could potentially exert a wide range of effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl tetrahydropyran-4-carboxylate can be synthesized through several methods. One common approach involves the hetero-Diels-Alder cycloaddition of Danishefsky’s dienes with aldehydes under Lewis acid catalysis . This method efficiently produces 2,6-disubstituted tetrahydropyran-4-one derivatives, which can be further esterified to yield ethyl tetrahydropyran-4-carboxylate.
Another method involves the [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds under phosphine catalysis . This reaction produces tetrasubstituted tetrahydropyran derivatives, which can be converted to ethyl tetrahydropyran-4-carboxylate through subsequent esterification steps.
Industrial Production Methods
Industrial production of ethyl tetrahydropyran-4-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
Ethyl tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield tetrahydropyran-4-carboxylic acid, while reduction with lithium aluminum hydride can produce tetrahydropyran-4-methanol.
相似化合物的比较
Ethyl tetrahydropyran-4-carboxylate can be compared with other similar compounds, such as:
Tetrahydropyran-4-carboxylic acid: Lacks the ethyl ester group, resulting in different reactivity and applications.
Ethyl tetrahydropyran-4-acetate: Similar structure but with an acetate group instead of a carboxylate, leading to different chemical properties.
Tetrahydropyran-4-one: The ketone analog, which has distinct reactivity and uses in synthesis.
属性
IUPAC Name |
ethyl oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXINTIRMSZYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541587 | |
| Record name | Ethyl oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96835-17-5 | |
| Record name | Ethyl oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)





